

# DMTr-TNA-C(Bz)-amidite chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DMTr-TNA-C(Bz)-amidite

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## DMTr-TNA-C(Bz)-amidite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5'-O-Dimethoxytrityl- $\alpha$ -L-threofuranosyl-N4-benzoylcytosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly referred to as **DMTr-TNA-C(Bz)-amidite**. This key building block is instrumental in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) with significant potential in therapeutic and diagnostic applications.

## Chemical Structure and Properties

**DMTr-TNA-C(Bz)-amidite** is a chemically modified nucleoside phosphoramidite designed for incorporation into synthetic oligonucleotides. Its structure is characterized by three key features: an  $\alpha$ -L-threofuranosyl sugar backbone, a benzoyl-protected cytosine base, and a 5'-O-dimethoxytrityl (DMTr) group for selective synthesis.

The core structure of TNA is distinguished by its four-carbon threose sugar, which forms a 2',3'-phosphodiester linkage, in contrast to the 3',5'-linkage found in DNA and RNA. This structural alteration imparts unique properties to TNA oligonucleotides, including exceptional resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.

## Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C45H50N5O8P	[1]
Molecular Weight	819.9 g/mol	[1]
CAS Number	325683-96-3	[1]
Appearance	White or off-white solid	[1]
Purity	≥ 98%	[1]
Storage	-20°C for long-term storage	[2]
Solubility	Soluble in acetonitrile, dichloromethane	[3]

## Synthesis of DMTr-TNA-C(Bz)-amidite

The synthesis of **DMTr-TNA-C(Bz)-amidite** is a multi-step process that begins with a suitable sugar precursor, such as L-ascorbic acid, to form the threofuranosyl ring. This is followed by glycosylation to attach the protected cytosine base and subsequent protection and phosphorylation steps. While a precise, publicly available protocol for this specific amidite is not detailed in a single source, a representative synthesis can be constructed based on established methods for TNA phosphoramidites.[4][5]

### Experimental Protocol: Representative Synthesis

This protocol is a composite based on similar syntheses and should be adapted and optimized for specific laboratory conditions.

#### Step 1: Synthesis of Protected $\alpha$ -L-threofuranosyl Nucleoside

- **Preparation of the Threose Sugar:** The threofuranosyl sugar is synthesized from a commercially available starting material like calcium-L-threonate through a series of reactions to form a suitably protected intermediate.

- Glycosylation: The protected threose sugar is coupled with N4-benzoylcytosine using a Vorbrüggen glycosylation reaction to form the nucleoside.
- Selective Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is selectively protected with a dimethoxytrityl (DMTr) group.

### Step 2: Phosphitylation

- Reaction Setup: The 5'-O-DMTr-protected threofuranosyl-N4-benzoylcytosine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
- Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to the solution in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or  $^{31}\text{P}$  NMR spectroscopy.
- Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using silica gel column chromatography to yield the final **DMTr-TNA-C(Bz)-amidite**.

### Characterization:

The final product is characterized by:

- $^{31}\text{P}$  NMR: To confirm the presence of the phosphoramidite group, which typically shows two diastereomeric peaks around 150 ppm.<sup>[6]</sup>
- $^1\text{H}$  and  $^{13}\text{C}$  NMR: To verify the overall structure of the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.<sup>[6]</sup>

## Solid-Phase Synthesis of TNA Oligonucleotides

**DMTr-TNA-C(Bz)-amidite** is a crucial reagent for the automated solid-phase synthesis of TNA oligonucleotides. The synthesis cycle follows a well-established four-step process.[\[7\]](#)[\[8\]](#)

#### Experimental Protocol: TNA Oligonucleotide Synthesis

- **Deblocking (Detritylation):** The synthesis begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the solid-support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[\[7\]](#)
- **Coupling:** The **DMTr-TNA-C(Bz)-amidite**, activated by an activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. [\[3\]](#) The coupling efficiency of this step is critical for the yield of the full-length oligonucleotide. [\[9\]](#)
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[\[7\]](#)
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[\[3\]](#)

This four-step cycle is repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.

#### Quantitative Data: Coupling Efficiency

The coupling efficiency is a critical parameter in oligonucleotide synthesis. While specific data for **DMTr-TNA-C(Bz)-amidite** is not extensively published, typical coupling efficiencies for high-quality phosphoramidites are expected to be above 99%.[\[10\]](#) A comparative framework for evaluating the coupling efficiency of phosphoramidites from different suppliers involves synthesizing a test oligonucleotide and monitoring the release of the DMTr cation at each cycle. [\[10\]](#)

Supplier	Lot Number	Average Stepwise Coupling Efficiency (%)	Final Trityl Yield (relative to first)	Purity by HPLC (%)
Supplier A	XXXXXX	99.2	81.9%	85
Supplier B	YYYYYY	99.5	86.1%	90
Supplier C	ZZZZZ	98.8	75.4%	78

This table is an example for illustrative purposes based on a comparative framework and does not represent actual data for **DMTr-TNA-C(Bz)-amidite**.[\[10\]](#)

## Properties and Applications of TNA Oligonucleotides

TNA oligonucleotides synthesized using **DMTr-TNA-C(Bz)-amidite** exhibit several advantageous properties that make them attractive for therapeutic and diagnostic applications.

### Key Properties:

- **Nuclease Resistance:** The 2',3'-phosphodiester linkage and the threose sugar backbone confer remarkable resistance to degradation by cellular nucleases, leading to a longer biological half-life compared to natural DNA and RNA.[\[11\]](#)[\[12\]](#)
- **Duplex Stability:** TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, enabling it to act as an effective antisense or antigene agent.[\[13\]](#)
- **Biological Stability:** TNA has been shown to be stable in human serum and against snake venom phosphodiesterase.[\[12\]](#)

### Applications in Drug Development and Research:

- **Antisense Therapeutics:** TNA oligonucleotides can be designed to bind to specific messenger RNA (mRNA) targets, leading to the downregulation of disease-causing proteins.

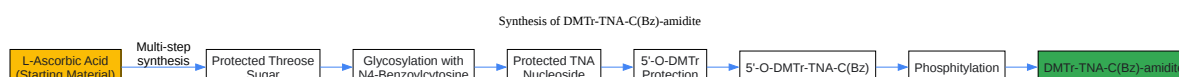
This approach is being explored for various diseases, including cancer and genetic disorders.[14][15][16]

- **Aptamers:** The high stability and specific binding properties of TNA make it a suitable candidate for the development of aptamers, which are structured oligonucleotides that can bind to specific molecular targets with high affinity and specificity.
- **Diagnostics:** The ability of TNA to hybridize with natural nucleic acids makes it a valuable tool for the development of diagnostic probes with enhanced stability.

## Signaling Pathways and Experimental Workflows

As a synthetic building block, **DMTr-TNA-C(Bz)-amidite** is not directly involved in biological signaling pathways. However, the TNA oligonucleotides synthesized from it can be designed to modulate specific signaling pathways implicated in disease. For example, an antisense TNA oligonucleotide could target the mRNA of a key protein in a cancer cell's proliferation pathway, thereby inhibiting tumor growth.[17][18]

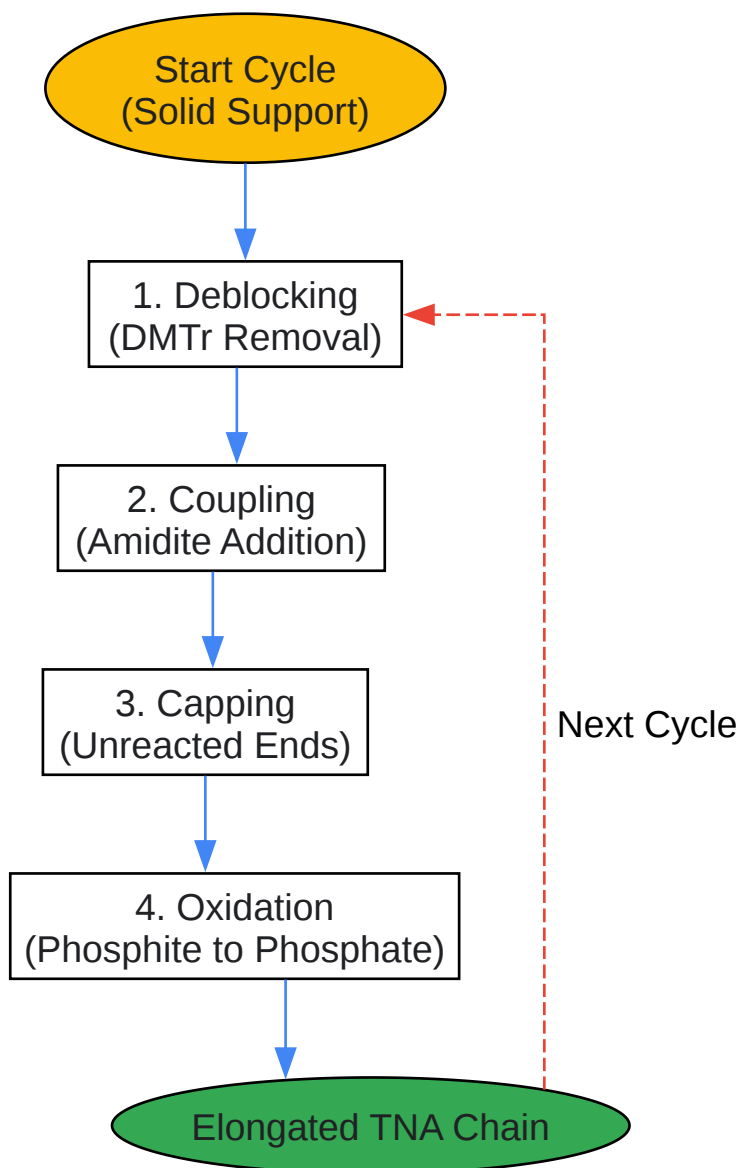
Diagrams of Key Processes:



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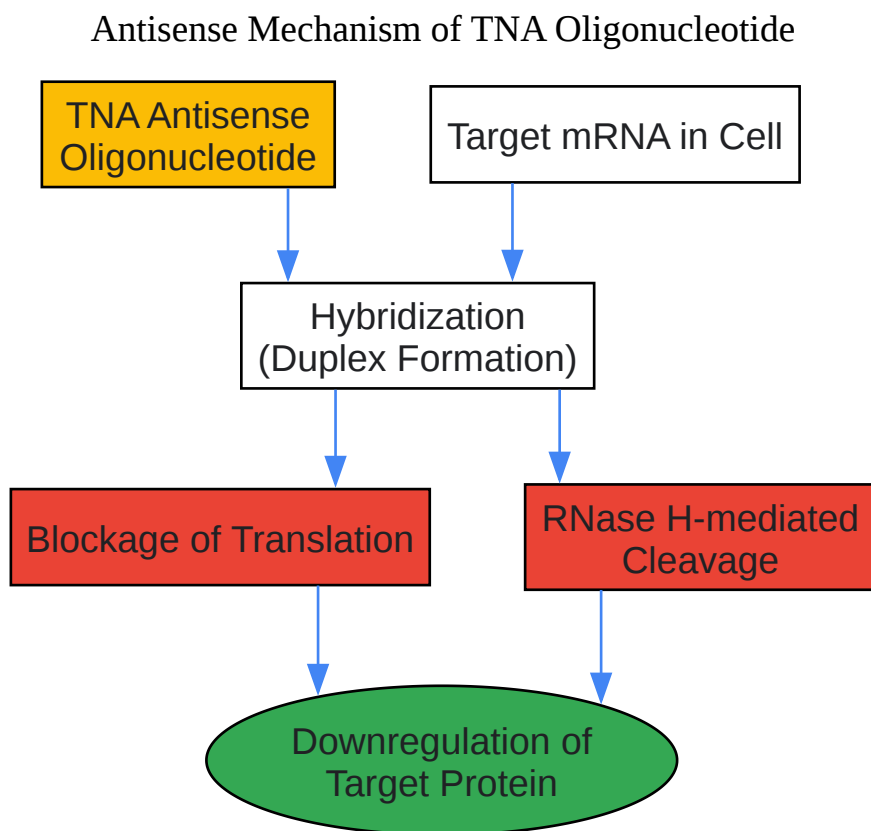
Caption: Synthetic pathway for **DMTr-TNA-C(Bz)-amidite**.

## Solid-Phase TNA Oligonucleotide Synthesis Cycle



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Caption: The four-step cycle of TNA oligonucleotide synthesis.



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Caption: TNA-mediated antisense mechanism of action.

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- To cite this document: BenchChem. [DMTr-TNA-C(Bz)-amidite chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410213#dmtr-tna-c-bz-amidite-chemical-structure-and-properties]

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